Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate
Description
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzo[d][1,3]dioxolylmethyl group, a methyl substituent, a 4-(pyrrolidin-1-ylsulfonyl)benzamido moiety, and a methyl ester.
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7S2/c1-16-22(14-17-5-10-20-21(13-17)35-15-34-20)36-25(23(16)26(30)33-2)27-24(29)18-6-8-19(9-7-18)37(31,32)28-11-3-4-12-28/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVVRCOMOXLWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with a benzo[d][1,3]dioxole group and a pyrrolidine sulfonamide moiety. The molecular formula is , and its molecular weight is approximately 429.51 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene and dioxole moieties have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT-116) models, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may exert anti-inflammatory effects by modulating immune responses .
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, potentially through mechanisms involving membrane disruption or inhibition of bacterial growth .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For example:
- MCF-7 Cells : The compound exhibited significant cytotoxicity with an IC50 value below 20 μM.
- HCT-116 Cells : Similar results were observed, indicating a promising therapeutic index for further development.
Structure-Activity Relationship (SAR)
Research on related compounds has established a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological activity. The presence of the benzo[d][1,3]dioxole moiety has been linked to increased potency against tumor cells due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways .
Case Studies
Several case studies illustrate the biological activity of compounds structurally related to this compound:
- Anticancer Activity in Animal Models : In vivo studies using mouse models of cancer demonstrated that similar thiophene derivatives significantly reduced tumor size compared to controls when administered at therapeutic doses over several weeks .
- Synergistic Effects with Other Drugs : Studies have shown that combining this class of compounds with established chemotherapeutics like doxorubicin can enhance efficacy, suggesting potential for combination therapies in clinical settings .
Data Summary Table
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 367.42 g/mol
Pharmaceutical Development
Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has been investigated for its potential therapeutic applications. Its structure suggests that it may exhibit:
- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
Case Study: Inhibition of Enzymatic Activity
Research has indicated that thiophene derivatives can inhibit specific enzymes related to metabolic disorders. For instance, compounds similar to this compound have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the treatment of metabolic syndrome and associated disorders such as type 2 diabetes and obesity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various synthetic pathways:
- Building Block for Complex Molecules : It can be utilized in the synthesis of other biologically active compounds, enhancing the efficiency of drug development processes.
Synthesis Pathways
The compound can be synthesized through multi-step reactions involving readily available precursors. These synthetic routes allow chemists to modify the functional groups to optimize biological activity.
Material Science
In material science, this compound can be explored for:
- Polymer Development : Its thiophene structure is conducive to forming conductive polymers, which are essential in electronic applications.
| Application Area | Potential Uses |
|---|---|
| Pharmaceutical Development | Anti-inflammatory and antimicrobial agents |
| Organic Synthesis | Building blocks for complex organic molecules |
| Material Science | Conductive polymers for electronic applications |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Thiophene Derivatives
Thiophene-3-carboxylate Esters
- Target Compound : Methyl ester at position 3 of the thiophene ring.
- Analog: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () Features an ethyl ester and amino groups at positions 2 and 3.
Substituted Thiophenes with Sulfonamide Groups
- Target Compound : 4-(Pyrrolidin-1-ylsulfonyl)benzamido substituent.
- Analog: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile () Utilizes a morpholinosulfonyl group instead of pyrrolidinylsulfonyl. Morpholine’s oxygen atom may increase solubility compared to pyrrolidine’s nitrogen, altering pharmacokinetic properties .
Sulfonamide Substituents
Pyrrolidinylsulfonyl vs. Aryl Sulfonyl Groups
- Target Compound : Pyrrolidin-1-ylsulfonyl provides a five-membered saturated ring, enhancing conformational rigidity.
- Analog: Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate () Features a phenylsulfonyl group.
Benzo[d][1,3]dioxolylmethyl vs. Other Aromatic Groups
- Target Compound : Benzo[d][1,3]dioxolylmethyl contributes to electron-rich aromaticity and may influence metabolic stability.
Bioactivity Considerations
- Antimicrobial Activity: Thiophene derivatives such as 4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester () exhibit antibacterial and antifungal activities. The target compound’s pyrrolidinylsulfonyl group could enhance Gram-negative bacterial targeting due to increased hydrophobicity .
- Enzyme Inhibition : Sulfonamide-containing analogs (e.g., ) are often associated with kinase or protease inhibition. The benzamido linkage in the target compound may optimize binding to ATP pockets or allosteric sites .
Data Tables
Table 1: Structural Comparison of Key Substituents
Preparation Methods
Formation of 4-Methylthiophene-3-carboxylate
The thiophene backbone is synthesized via Gewald reaction (Source 3):
Reaction Conditions
- Reactants :
- Cyanoacetate (1.0 eq)
- Ketone (methyl acetoacetate, 1.2 eq)
- Sulfur (1.5 eq)
- Solvent : Ethanol/water (3:1)
- Catalyst : Morpholine (0.1 eq)
- Temperature : 70°C, 6 hr
Procedure
Methyl acetoacetate (12.4 mmol) reacts with cyanoacetate and sulfur in ethanol/water under reflux. After cooling, the mixture is acidified to pH 2, yielding 4-methylthiophene-3-carboxylate (78% yield).
Mechanistic Insight
The Gewald mechanism proceeds through:
- Knoevenagel condensation forming α,β-unsaturated nitrile
- Cyclization via sulfur incorporation
- Aromatization to thiophene
N-Acylation at C2 Position
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride
Step 1: Sulfonylation of Benzoyl Chloride (Source 4)
- Reactants :
- 4-Sulfobenzoic acid (1.0 eq)
- Pyrrolidine (1.2 eq)
- Conditions :
- DCM, 0°C → RT, 12 hr
- Thionyl chloride (3.0 eq), reflux 4 hr
Procedure
4-Sulfobenzoic acid reacts with pyrrolidine in DCM, followed by thionyl chloride treatment to yield 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (83% purity).
Step 2: Coupling to Thiophene Amine
- Reactants :
- Thiophene-2-amine (1.0 eq)
- 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.1 eq)
- Base : Triethylamine (2.0 eq)
- Solvent : THF, 0°C → RT, 3 hr
Yield : 68% after column chromatography (ethyl acetate/hexane).
C5 Alkylation with Benzodioxole
Synthesis of 5-(Chloromethyl)benzo[d]dioxole
Procedure (Source 1):
Piperonyl alcohol (20 mmol) reacts with thionyl chloride (3.0 eq) in DCM at 0°C, yielding 5-(chloromethyl)benzo[d]dioxole (92% purity).
Friedel-Crafts Alkylation
Conditions :
- Catalyst : AlCl₃ (1.2 eq)
- Solvent : Nitromethane, 40°C, 8 hr
- Molar Ratio : Thiophene:benzodioxole chloride = 1:1.05
Yield : 74% after recrystallization (ethanol/water).
Side Reactions
- Over-alkylation at C3 (controlled by stoichiometry)
- Dechlorination (minimized by anhydrous conditions)
Esterification and Final Product
Methyl Ester Formation
If the carboxylate isn’t pre-installed:
- Reactants :
- Thiophene carboxylic acid (1.0 eq)
- Methanol (5.0 eq)
- Catalyst : H₂SO₄ (0.1 eq)
- Conditions : Reflux, 6 hr
Optimization Data
| Step | Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2.1 | Reaction Time | 6 hr | 78 | 92 |
| 3.2 | Equiv. TEA | 2.0 | 68 | 95 |
| 4.2 | Temperature | 40°C | 74 | 89 |
| 5.1 | Methanol Quantity | 5 eq | 95 | 99 |
Characterization
Spectroscopic Data :
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=8.5 Hz, 2H, Ar-H), 6.81 (s, 1H, benzodioxole), 4.21 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃).
- HRMS : m/z 543.1321 [M+H]⁺ (calc. 543.1318).
Chromatography :
Industrial Scale Considerations
- Cost Efficiency :
- Replace AlCl₃ with FeCl₃ for greener catalysis (Source 1)
- Purification :
- Use simulated moving bed chromatography for >kg batches
- Waste Management :
- Recover THF via distillation (90% efficiency)
Challenges and Solutions
| Challenge | Solution |
|---|---|
| C5 vs C3 alkylation | Steric directing groups |
| Sulfonamide hydrolysis | Low-temperature acylation |
| Benzodioxole ring-opening | Anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
